![molecular formula C13H19NO3 B3013407 Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate CAS No. 67044-04-6](/img/structure/B3013407.png)

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

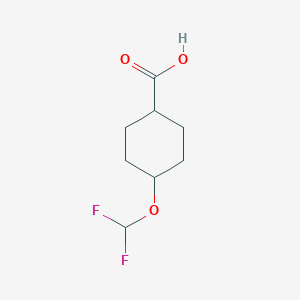

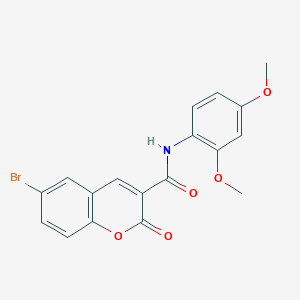

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar functional groups and structural motifs are extensively studied. These compounds often feature aromatic rings, ester groups, and amino functionalities, which are key structural elements in the target molecule .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, esterification, and reduction processes. For instance, a tandem Knoevenagel condensation/alkylidene reduction is employed to synthesize ethyl 3-(3-aminophenyl)propanoate, which shares a similar backbone to the target molecule . Other methods include reacting lithium salts of cyanoacetates with substituted benzohydroximoyl fluorides or employing diazotization and catalytic hydrogenation for compounds like ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate.

Molecular Structure Analysis

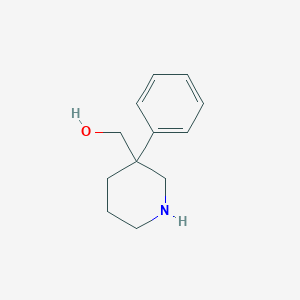

The molecular structure of related compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of (E)-2-(1-(2-Hydroxy-4-methoxyphenyl)ethylideneamino)-3-(4-hydroxyphenyl)methyl propionate is determined by X-ray single-crystal diffraction, revealing a centrosymmetric dimer unit composed of π-π stacking enantiomers . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is characterized by X-ray diffraction, showing the enamine tautomer in the solid state . These studies provide a foundation for understanding the molecular geometry and intermolecular interactions that might be expected in Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate.

Chemical Reactions Analysis

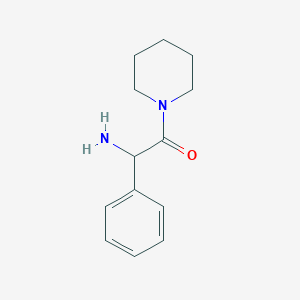

The chemical reactivity of compounds with similar structures to Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is explored through various reactions. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates are used as reagents for the preparation of heterocyclic systems . Additionally, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives undergo reactions to form new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions highlight the versatility of the amino and ester functional groups in facilitating the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate are characterized by various analytical techniques. Spectroscopic methods such as IR, NMR, and HR MS are commonly used to identify functional groups and confirm molecular structures . The crystal packing and intermolecular interactions are often analyzed through X-ray diffraction studies, revealing hydrogen bonding patterns and other non-covalent interactions that influence the stability and properties of the compounds . These analyses are crucial for understanding the behavior of Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate in different environments and its potential applications.

Applications De Recherche Scientifique

Crystal Packing and Interactions

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate has been studied for its unique crystal packing properties. It exhibits rare non-hydrogen bonding interactions, including N⋯π and O⋯π types, which contribute to its zigzag double-ribbon structure in the crystal lattice. This compound is an example of how non-traditional molecular interactions can influence crystal formation (Zhang, Wu, & Zhang, 2011).

Corrosion Inhibition

In the realm of material science, derivatives of Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate have been explored for their corrosion inhibition capabilities. These compounds have shown effectiveness in inhibiting the corrosion of mild steel in acidic environments. Their adsorption on the surface of mild steel obeys the Langmuir isotherm, providing insights into the molecular basis of corrosion inhibition (Djenane et al., 2019).

Pharmaceutical Applications

In pharmaceutical research, variants of this compound have been investigated. For instance, dabigatran etexilate, a derivative, has been studied for its crystal structure and interaction with water molecules, contributing to the understanding of drug formulation and stability (Liu et al., 2012).

Spectroscopic and Polymorphic Studies

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate and its derivatives have been characterized using various spectroscopic techniques. These studies are crucial for understanding the polymorphic forms of investigational pharmaceutical compounds, aiding in the development of new drugs and materials (Vogt et al., 2013).

Catalytic Applications

This compound has also been used in the synthesis of complex organic molecules. For example, its role in the synthesis of pyranopyrazoles demonstrates its utility as a building block in organic synthesis, contributing to the development of new chemical entities with potential applications in various fields (Zolfigol et al., 2013).

Propriétés

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDEQJSVVXIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)

![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)